Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-
CAS No.: 72828-63-8
Cat. No.: VC18434176
Molecular Formula: C22H24BrN5O4
Molecular Weight: 502.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72828-63-8 |
|---|---|
| Molecular Formula | C22H24BrN5O4 |
| Molecular Weight | 502.4 g/mol |
| IUPAC Name | 2-[4-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-N-butyl-3-methylanilino]ethyl acetate |
| Standard InChI | InChI=1S/C22H24BrN5O4/c1-4-5-8-27(9-10-32-16(3)29)18-6-7-21(15(2)11-18)25-26-22-17(14-24)12-19(28(30)31)13-20(22)23/h6-7,11-13H,4-5,8-10H2,1-3H3 |
| Standard InChI Key | MEJVRNGBUURVPB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of this compound is C₂₂H₂₄BrN₅O₄, with a molecular weight of 502.37 g/mol. Its structure features:
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A benzonitrile core with a bromine atom at position 3 and a nitro group at position 5.
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An azo (–N=N–) linkage connecting the benzonitrile moiety to a substituted phenyl group.
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A butylamino-2-(acetyloxy)ethyl side chain, enhancing lipophilicity (LogP = 5.75) .
Key spectroscopic characteristics include:
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UV-Vis Absorption: Strong absorbance at 400–500 nm due to the azo linkage .
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¹³C NMR Peaks: Nitrile carbon at ~115–120 ppm and nitro carbon at ~135–140 ppm .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via multi-step reactions:
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Diazotization: Aniline derivatives are converted to diazonium salts under acidic conditions (0–5°C) .
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Azo Coupling: The diazonium salt reacts with 3-bromo-5-nitrobenzonitrile in a pH-controlled environment .
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Purification: Column chromatography (ethyl acetate/hexane) and recrystallization (ethanol) yield >95% purity .
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 20–25°C |
| Catalyst | Vanadium(V) oxide (V₂O₅) |
| Solvent | Acetonitrile/water mixture |
| Reaction Time | 4–6 hours |
This method reduces byproduct formation and scales effectively for dye manufacturing .
Applications in Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
The compound serves as a reference standard in reverse-phase HPLC for pharmaceutical analysis. Typical conditions include:
| HPLC Parameter | Value |
|---|---|
| Column | Newcrom R1 (low silanol) |
| Mobile Phase | Acetonitrile/water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method achieves a detection limit of 0.05 µg/mL and recovery rates of 98–102% .
Mass Spectrometry Compatibility
Replacing phosphoric acid with formic acid in the mobile phase improves ionization efficiency, enabling pharmacokinetic studies .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical) | 15 |
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 12 |
The acetyloxy group may enhance membrane permeability, potentiating anticancer effects .
Drug Delivery Systems
High lipophilicity (LogP = 5.75) suggests utility in lipid-based nanoparticle formulations for targeted therapies .
Environmental Impact and Regulatory Status
Ecotoxicity
Brominated azo dyes like this compound exhibit environmental persistence due to low biodegradability. Chronic exposure in aquatic organisms causes:
Regulatory Frameworks
Under the Canadian Environmental Protection Act (CEPA), this compound meets criteria for ecological risk assessment due to its bioaccumulative potential .
Comparative Analysis with Analogous Compounds
Structural Analogues
The table below compares key properties with related azo dyes:
| Compound | Molecular Weight | LogP | Key Substituents |
|---|---|---|---|
| Target Compound | 502.37 | 5.75 | Br, NO₂, acetyloxyethyl |
| Disperse Red 82 | 450.29 | 3.70 | Cl, NO₂ |
| Disperse Violet CB | 487.41 | 4.20 | NO₂, hydroxyethyl |
Bromine in the target compound increases hydrophobicity and lightfastness compared to non-brominated analogues .
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